molecular formula C21H18BrN B1511235 N-(4-Bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine CAS No. 1644059-09-5

N-(4-Bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine

Cat. No.: B1511235
CAS No.: 1644059-09-5
M. Wt: 364.3 g/mol
InChI Key: AMHSSMRZIPHUIJ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine is a useful research compound. Its molecular formula is C21H18BrN and its molecular weight is 364.3 g/mol. The purity is usually 95%.
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Biological Activity

N-(4-Bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including anticancer activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C21H18BrNC_{21}H_{18}BrN, with a molecular weight of approximately 364.29 g/mol. It appears as a white to yellow-green powder or crystal with a melting point ranging from 122°C to 126°C. The purity of commercially available samples is typically above 95% as determined by HPLC analysis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The compound exhibits notable antiproliferative effects, especially in breast cancer cells such as MCF-7 and MDA-MB-231.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that compounds similar to this compound showed significant in vitro antiproliferative activities with IC50 values ranging from 10 to 33 nM in MCF-7 cells .
    • The compound was found to inhibit tubulin polymerization, indicating its potential as a microtubule-targeting agent, similar to established chemotherapeutics like colchicine .
  • Mechanism of Action :
    • Flow cytometry analysis indicated that treatment with this compound leads to cell cycle arrest in the G2/M phase, ultimately resulting in apoptosis in breast cancer cells .
    • The interaction at the colchicine-binding site on tubulin suggests a mechanism that disrupts microtubule dynamics, which is critical for cell division .

Biological Activity Summary Table

Biological Activity Cell Line Tested IC50 Value (nM) Mechanism
AntiproliferativeMCF-710–33Tubulin destabilization
AntiproliferativeMDA-MB-23123–33Cell cycle arrest (G2/M)
Apoptosis InductionMCF-7Not specifiedInduction of apoptotic pathways

Additional Biological Properties

Besides its anticancer properties, this compound may exhibit other biological activities such as antioxidant effects and potential applications in photodynamic therapy . However, comprehensive studies are needed to elucidate these effects fully.

Conclusion and Future Directions

This compound shows promising biological activity, particularly as an anticancer agent. Its ability to disrupt microtubule dynamics positions it as a candidate for further development in cancer therapeutics. Future research should focus on detailed mechanistic studies and clinical evaluations to explore its full therapeutic potential.

Properties

IUPAC Name

N-(4-bromophenyl)-9,9-dimethylfluoren-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN/c1-21(2)19-6-4-3-5-17(19)18-12-11-16(13-20(18)21)23-15-9-7-14(22)8-10-15/h3-13,23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHSSMRZIPHUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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